molecular formula Au3Mg B14725332 CID 71355250 CAS No. 12044-97-2

CID 71355250

Cat. No.: B14725332
CAS No.: 12044-97-2
M. Wt: 615.205 g/mol
InChI Key: JBXYKGZWKNPMFX-UHFFFAOYSA-N
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Description

CID 71355250 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. Similarly, discusses oscillatoxin derivatives (e.g., oscillatoxin D, CID: 101283546), which share structural motifs such as fused cyclic systems and halogen or methyl substituents .

Properties

CAS No.

12044-97-2

Molecular Formula

Au3Mg

Molecular Weight

615.205 g/mol

InChI

InChI=1S/3Au.Mg

InChI Key

JBXYKGZWKNPMFX-UHFFFAOYSA-N

Canonical SMILES

[Mg].[Au].[Au].[Au]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71355250 involves several steps, each requiring specific reaction conditions and reagents. The process typically begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Step 1: Preparation of intermediate compounds through reactions such as alkylation or acylation.

    Step 2: Conversion of intermediates into the desired compound using reagents like acids, bases, or catalysts.

    Step 3: Purification of the final product through techniques such as crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large reactors, precise temperature control, and continuous monitoring of reaction parameters. The industrial process also includes steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

CID 71355250 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

CID 71355250 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of CID 71355250 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71355250, comparisons are drawn to structurally or functionally related compounds from the evidence. Key parameters include molecular properties, solubility, synthetic routes, and bioactivity.

Table 1: Molecular and Physicochemical Properties

Parameter This compound (Hypothetical) 6-Bromo-1H-indole-2-carboxylic acid (CID: 252137) Oscillatoxin D (CID: 101283546) 2-(Trifluoromethyl)-5-nitroindole (CID: N/A)
Molecular Formula Not Available C₉H₆BrNO₂ C₂₉H₄₀O₇ C₉H₅F₃N₂O₂
Molecular Weight (g/mol) Not Available 240.05 516.62 185.15
Solubility (mg/mL) Not Available 0.052 Not Reported 0.0917
Key Substituents Inferred cyclic structure Bromo, carboxylic acid Methyl, hydroxyl, cyclic ether Trifluoromethyl, nitro
Bioactivity Not Available CYP1A2 inhibition Toxin/antimicrobial Synthetic intermediate

Key Findings:

Structural Analogues :

  • Compounds like oscillatoxin D (CID: 101283546) and 30-methyl-oscillatoxin D (CID: 185389) emphasize the role of substituents (e.g., methyl groups) in modulating bioactivity and stability . For this compound, similar structural variations could influence its pharmacological profile.
  • Brominated indole derivatives (e.g., CID: 252137) demonstrate how halogenation enhances metabolic stability and enzyme inhibition, as seen in CYP1A2 inhibition .

Synthetic Accessibility :

  • and detail synthetic routes for brominated and trifluoromethyl indoles, involving catalysts like HATU and copper(II) nitrate . These methods could inform the synthesis of this compound if it shares analogous reactive sites.

Analytical Characterization: Techniques such as LC-ESI-MS with collision-induced dissociation (CID) () are critical for differentiating structural isomers (e.g., ginsenosides Rf and F11) . This approach would be essential for verifying the identity of this compound and its analogs.

The absence of bioactivity data for this compound underscores the need for targeted studies.

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